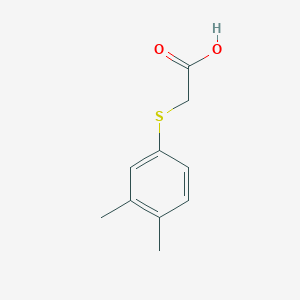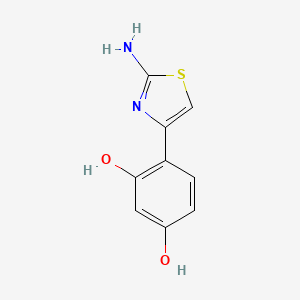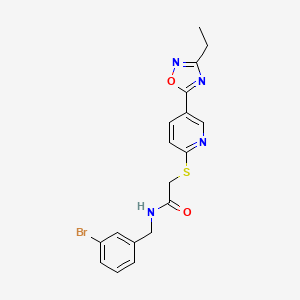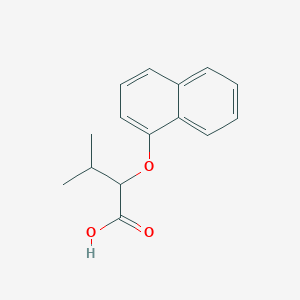
3,3-Diethylcyclobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3,3-Diethylcyclobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3,3-Diethylcyclobutanol+SOCl2→3,3-Diethylcyclobutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control the reaction parameters, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethylcyclobutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonyl hydrides.
Oxidation: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3,3-Diethylcyclobutane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The sulfonyl chloride group can react with amines and thiols on biomolecules, making it useful for labeling and modifying proteins and peptides.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3,3-Diethylcyclobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophilic species, resulting in the substitution of the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylcyclobutane-1-sulfonyl chloride: Similar structure but with methyl groups instead of ethyl groups.
Cyclobutane-1-sulfonyl chloride: Lacks the ethyl substituents on the cyclobutane ring.
3,3-Diethylcyclopropane-1-sulfonyl chloride: Contains a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
3,3-Diethylcyclobutane-1-sulfonyl chloride is unique due to the presence of ethyl groups on the cyclobutane ring, which can influence its steric and electronic properties. This can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other sulfonyl chloride derivatives.
Eigenschaften
IUPAC Name |
3,3-diethylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-3-8(4-2)5-7(6-8)12(9,10)11/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCYRKVOJYMJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)S(=O)(=O)Cl)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-benzyl-[1,4'-bipiperidine]-3-ol](/img/structure/B2785867.png)

![(Z)-N-[1-(5-METHOXY-7-METHYL-1-BENZOFURAN-3-YL)ETHYLIDENE]HYDROXYLAMINE](/img/structure/B2785870.png)
![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)


![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)




![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2785885.png)

